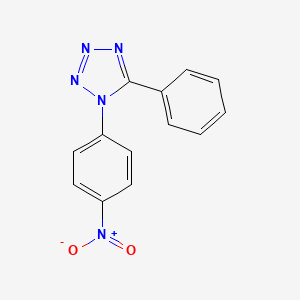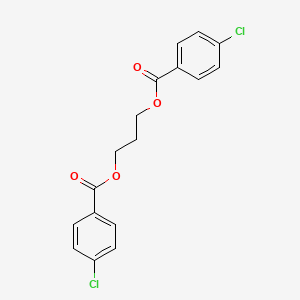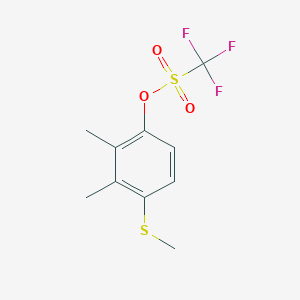
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a pre-formed phenyl ring. One common method is the reaction of 2,3-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide under appropriate conditions.
Reduction: The phenyl ring and its substituents can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phenyl derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Oxidation: The major products are the corresponding sulfoxides or sulfones.
Reduction: The major products are the reduced forms of the phenyl ring and its substituents.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nucleophilic substitution reactions.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The methylsulfanyl group can also participate in redox reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-4-(methylsulfanyl)phenol: This compound is similar in structure but lacks the trifluoromethanesulfonate group.
2,3-Dimethyl-4-(methylsulfanyl)phenyl sulfonate: Similar but with a sulfonate group instead of a trifluoromethanesulfonate group.
2,3-Dimethyl-4-(methylsulfanyl)phenyl methanesulfonate: Similar but with a methanesulfonate group.
Uniqueness
The presence of the trifluoromethanesulfonate group in 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate makes it particularly reactive towards nucleophiles, distinguishing it from similar compounds. This unique reactivity is valuable in synthetic chemistry and various applications where specific functional group transformations are required.
Propiedades
Número CAS |
57728-79-7 |
|---|---|
Fórmula molecular |
C10H11F3O3S2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(2,3-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-6-7(2)9(17-3)5-4-8(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3 |
Clave InChI |
UICARZVJEYHZNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)SC)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


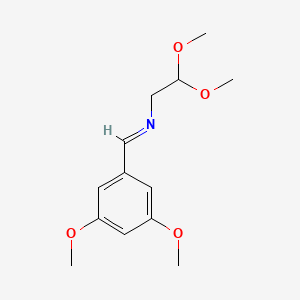
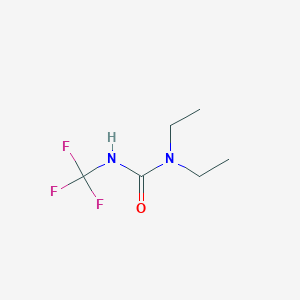

![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
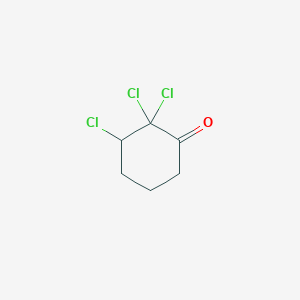
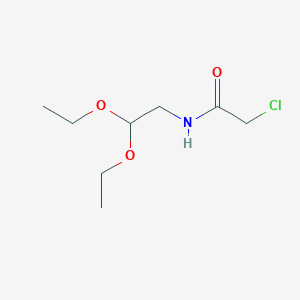
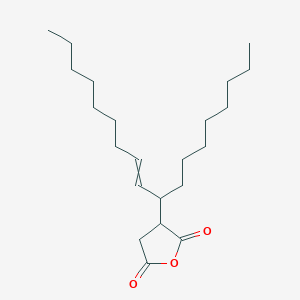
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
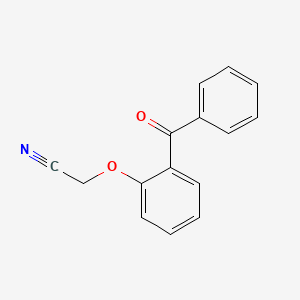
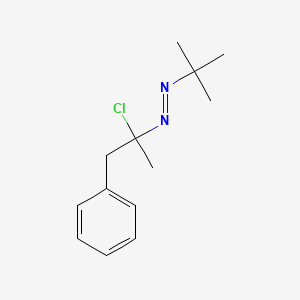
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
